molecular formula C16H10N4O8S B12684092 2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid CAS No. 31748-47-7

2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid

Cat. No.: B12684092
CAS No.: 31748-47-7
M. Wt: 418.3 g/mol
InChI Key: CAPWUCGVRLIQOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of benzenesulfonic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the diazotization of 4-hydroxy-1-naphthylamine, which is then coupled with the nitrated benzenesulfonic acid under acidic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time during the diazotization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in analytical chemistry, the azo group can form complexes with metal ions, which can be detected through colorimetric methods.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid
  • 2-[(4-Hydroxy-1-naphthyl)azo]benzenesulfonic acid

Uniqueness

2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring specific chemical transformations.

Properties

CAS No.

31748-47-7

Molecular Formula

C16H10N4O8S

Molecular Weight

418.3 g/mol

IUPAC Name

2-[(4-hydroxynaphthalen-1-yl)diazenyl]-3,5-dinitrobenzenesulfonic acid

InChI

InChI=1S/C16H10N4O8S/c21-14-6-5-12(10-3-1-2-4-11(10)14)17-18-16-13(20(24)25)7-9(19(22)23)8-15(16)29(26,27)28/h1-8,21H,(H,26,27,28)

InChI Key

CAPWUCGVRLIQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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